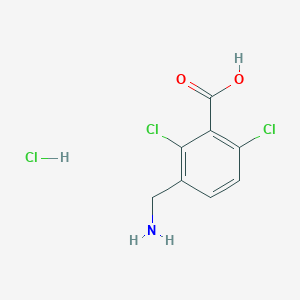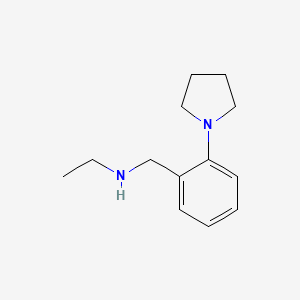
4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile is an organic compound with a complex structure that includes a bromine atom, a diazinane ring, and a benzonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile typically involves multiple steps. One common method starts with the bromination of benzonitrile to form 4-bromobenzonitrile. This intermediate is then reacted with a diazinane derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile may involve large-scale bromination and subsequent reactions in continuous flow reactors. This method ensures higher yields and better control over reaction parameters, making it more efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile involves its interaction with specific molecular targets. The bromine atom and diazinane ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromobenzonitrile: A simpler compound with similar bromine and nitrile functionalities.
2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid: Shares the diazinane ring but differs in other functional groups.
Uniqueness
4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile is unique due to its combination of bromine, diazinane, and benzonitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H8BrN3O2 |
|---|---|
Molekulargewicht |
294.10 g/mol |
IUPAC-Name |
4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile |
InChI |
InChI=1S/C11H8BrN3O2/c12-8-2-1-7(6-13)9(5-8)15-4-3-10(16)14-11(15)17/h1-2,5H,3-4H2,(H,14,16,17) |
InChI-Schlüssel |
IHQLOIJRCVXUFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


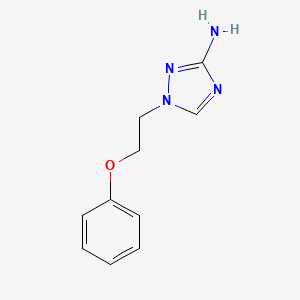

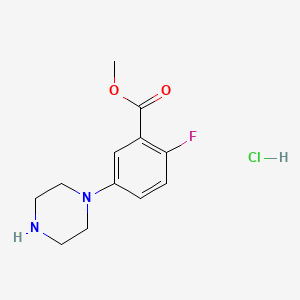
![9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate](/img/structure/B13487886.png)
![3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13487891.png)
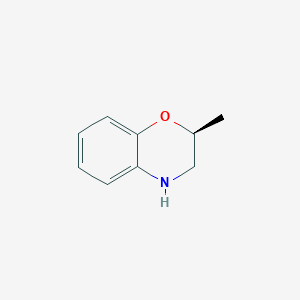
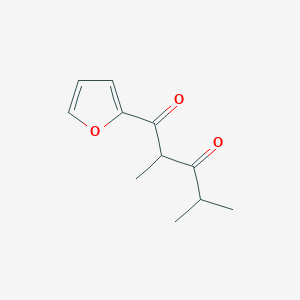
![3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13487919.png)
![[(3-Isocyanopropoxy)methyl]cyclopropane](/img/structure/B13487921.png)
![(3AR,7aS)-octahydrofuro[3,2-c]pyridine](/img/structure/B13487922.png)
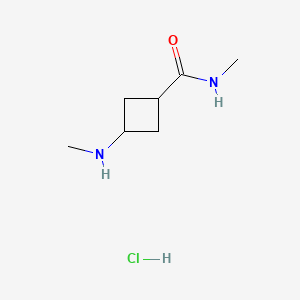
![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanoic acid](/img/structure/B13487931.png)
